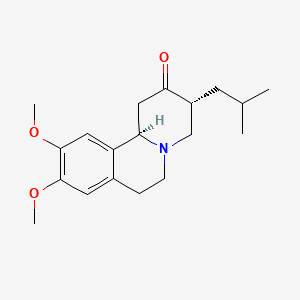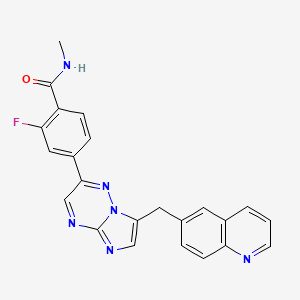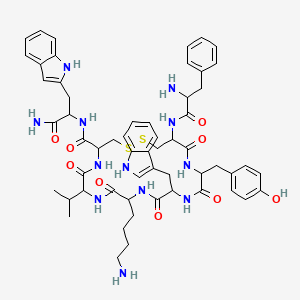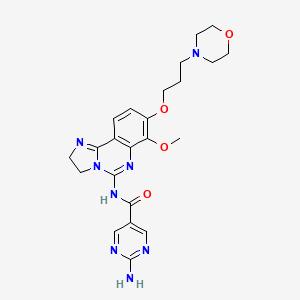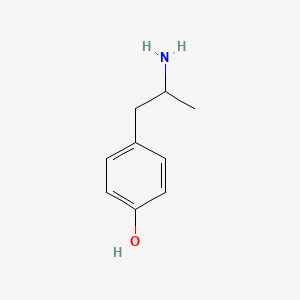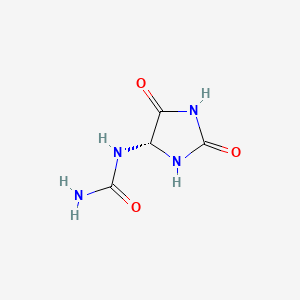
(S)-(+)-allantoin
Vue d'ensemble
Description
(S)-(+)-Allantoin is a naturally occurring compound found in many organisms, including plants, animals, and bacteria. It is a diureide of glyoxylic acid and is known for its role in the metabolism of purines in most organisms. Allantoin is a white, odorless powder that is soluble in water and has been widely used in various fields due to its beneficial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-(+)-Allantoin can be synthesized through several methods. One common method involves the oxidation of uric acid. This process typically uses potassium permanganate as an oxidizing agent in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9 to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of glyoxylic acid derivatives. This method involves the reaction of glyoxylic acid with urea under controlled conditions. The reaction is carried out at elevated temperatures (around 100-120°C) and pressures to facilitate the formation of allantoin. The product is then purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(+)-Allantoin undergoes various chemical reactions, including:
Oxidation: Allantoin can be oxidized to produce allantoic acid. This reaction typically uses hydrogen peroxide as the oxidizing agent.
Reduction: Allantoin can be reduced to form allantoinic acid using reducing agents such as sodium borohydride.
Substitution: Allantoin can undergo substitution reactions where one of its functional groups is replaced by another group. For example, it can react with acyl chlorides to form N-acylallantoin derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Allantoic acid.
Reduction: Allantoinic acid.
Substitution: N-acylallantoin derivatives.
Applications De Recherche Scientifique
(S)-(+)-Allantoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Allantoin is studied for its role in the metabolism of purines and its involvement in the urea cycle.
Medicine: It is used in dermatological preparations for its wound healing and anti-inflammatory properties. Allantoin is also investigated for its potential in treating certain metabolic disorders.
Industry: Allantoin is used in cosmetics and personal care products for its moisturizing and skin-soothing properties. It is also used in agricultural products as a plant growth regulator.
Mécanisme D'action
The mechanism of action of (S)-(+)-Allantoin involves its interaction with various molecular targets and pathways:
Wound Healing: Allantoin promotes cell proliferation and tissue regeneration by stimulating fibroblast activity and collagen synthesis.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Moisturizing: Allantoin enhances the water-binding capacity of the stratum corneum, leading to improved skin hydration.
Comparaison Avec Des Composés Similaires
(S)-(+)-Allantoin can be compared with other similar compounds such as:
Urea: Both allantoin and urea are used in dermatological preparations for their moisturizing properties. allantoin has additional wound healing and anti-inflammatory benefits.
Glyoxylic Acid: Allantoin is a derivative of glyoxylic acid and shares some metabolic pathways with it. Glyoxylic acid, however, is more reactive and less stable than allantoin.
Allantoic Acid: Allantoic acid is an oxidation product of allantoin and has similar but less pronounced biological activities.
Uniqueness of this compound: this compound is unique due to its combination of wound healing, anti-inflammatory, and moisturizing properties, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
[(4S)-2,5-dioxoimidazolidin-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-SFOWXEAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C(=O)NC(=O)N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278152 | |
| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3844-67-5 | |
| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allantoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLANTOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK458E1J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

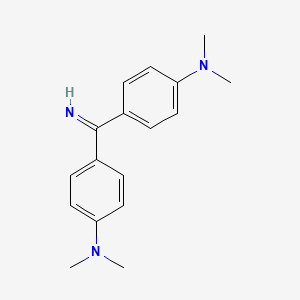

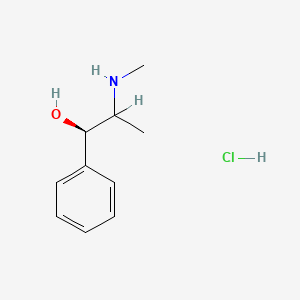
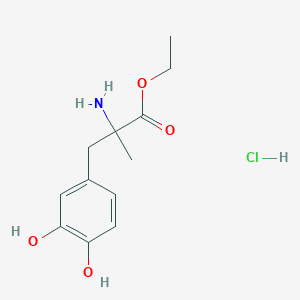
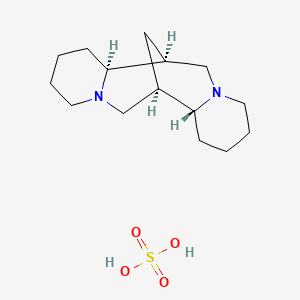
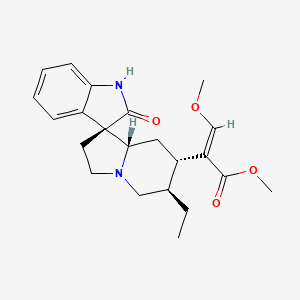
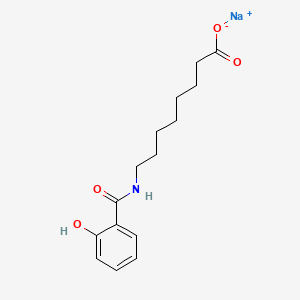
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
